3-(4-Cyano-phenoxy)propanenitrile
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Overview
Description
3-(4-Cyano-phenoxy)propanenitrile is an organic compound with the molecular formula C10H8N2O It is characterized by the presence of a cyano group (-CN) attached to a phenoxy group, which is further connected to a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles, including 3-(4-Cyano-phenoxy)propanenitrile, is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation reactions to form amides or carboxylic acids.
Substitution: Nitriles can participate in substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and DIBAL-H are commonly used under anhydrous conditions.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are used for substitution reactions.
Major Products
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other organic compounds.
Scientific Research Applications
3-(4-Cyano-phenoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyano-phenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The cyano group (-CN) is highly reactive and can participate in various chemical reactions, influencing the compound’s biological activity. The phenoxy group provides stability and can interact with different biological receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simple aliphatic nitrile with the formula C3H5N.
Acetonitrile: A smaller nitrile with the formula C2H3N, commonly used as a solvent.
Benzonitrile: An aromatic nitrile with the formula C7H5N, used in organic synthesis.
Uniqueness
3-(4-Cyano-phenoxy)propanenitrile is unique due to its combination of a phenoxy group and a cyano group, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it valuable in various fields of research and industry.
Biological Activity
3-(4-Cyano-phenoxy)propanenitrile is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a cyano group attached to a phenoxy moiety, which contributes to its unique biological properties. The presence of the cyano group is significant as it can enhance the compound's reactivity and interaction with biological targets.
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, studies have shown that compounds with similar structures can inhibit the activity of PI3 kinase, which is crucial in cancer progression and survival.
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus showing potential for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
3. Neuroprotective Properties
Emerging research indicates that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The cyano group may facilitate interactions with various enzymes, leading to inhibited activity that can affect cellular signaling pathways.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream biological effects.
Data Table: Comparative Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cyano group on phenoxy | Anticancer, anti-inflammatory |
3-(2-Methoxyphenoxy)propanenitrile | Lacks cyano substitution | Moderate anticancer activity |
4-Cyano-3-methoxyphenylacetonitrile | Contains acetonitrile moiety | Antimicrobial properties |
Case Studies
-
Study on Anticancer Efficacy :
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. -
Anti-inflammatory Research :
Another investigation focused on the anti-inflammatory effects of the compound in a rat model of arthritis. The administration of this compound led to reduced swelling and pain scores, suggesting its potential as a therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
4-(2-cyanoethoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUPLQCTDVWUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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